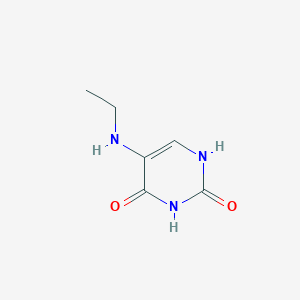

5-(Ethylamino)-uracil

Descripción general

Descripción

5-(Ethylamino)-uracil is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(Ethylamino)-uracil is a derivative of uracil that has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This article explores the compound's synthesis, biological properties, and its implications in medicinal chemistry, supported by various studies and findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of an ethylamino group at the 5-position of the uracil ring. The synthesis of this compound typically involves the alkylation of uracil derivatives followed by purification processes to yield the desired product.

Table 1: Synthesis Pathways for this compound

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Uracil + Ethylamine | This compound |

| 2 | Purification (e.g., recrystallization) | Pure this compound |

2. Biological Activity

The biological activity of this compound has been investigated through various assays, focusing on its antiviral and antibacterial properties.

2.1 Antiviral Activity

Research indicates that derivatives of uracil, including this compound, exhibit broad-spectrum antiviral activity. For instance, studies have shown that similar compounds can inhibit viruses such as HIV and herpes simplex virus (HSV) through mechanisms involving nucleic acid synthesis interference.

- Mechanism of Action : The antiviral effects are primarily attributed to the ability of these compounds to mimic nucleotides, thereby interfering with viral replication processes.

Table 2: Antiviral Efficacy of Uracil Derivatives

| Compound | Virus Type | EC50 (nM) | Reference |

|---|---|---|---|

| This compound | HIV | TBD | |

| 5-Substituted uracils | HSV | <50 | |

| Perylen-3-ylethynyl-uracil | Chikungunya Virus | <3.2 |

2.2 Antibacterial Activity

In addition to its antiviral properties, this compound has shown potential as an antibacterial agent. Studies have demonstrated its activity against Gram-positive bacteria, with mechanisms involving inhibition of DNA polymerase and topoisomerase.

- In Vivo Studies : In murine models, derivatives have been tested for efficacy against Staphylococcus aureus, showing promising results in reducing bacterial load.

Table 3: Antibacterial Efficacy of Uracil Derivatives

| Compound | Bacteria Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 0.41 ± 0.15 | |

| Hybrid Compounds | Gram-positive | TBD |

3. Case Studies and Research Findings

Several case studies highlight the biological significance of uracil derivatives:

- Case Study on Antiviral Activity : A study published in Antiviral Research demonstrated that a closely related compound to this compound exhibited significant inhibition against SARS-CoV-2 with an EC50 value below 51 nM, indicating potential for therapeutic use against respiratory viruses .

- Antibacterial Efficacy : Another investigation assessed the effectiveness of various uracil derivatives in treating bacterial infections in mice models, where compounds similar to this compound showed survival rates significantly higher than controls when administered post-infection .

4. Conclusion

The biological activity of this compound presents a promising avenue for further research in antiviral and antibacterial therapies. Its ability to mimic nucleotides offers a strategic advantage in drug design against resistant pathogens. Continued exploration into its mechanisms and efficacy could lead to significant advancements in pharmacotherapy.

Aplicaciones Científicas De Investigación

Synthesis of 5-(Ethylamino)-uracil

The synthesis of this compound typically involves modifying uracil at the 5-position with an ethylamino group. Various synthetic routes have been explored, often employing nucleophilic substitution reactions or condensation methods. For instance, the reaction of uracil with ethylamine can yield this compound efficiently.

The biological activities of this compound have been investigated in several studies, highlighting its potential as a therapeutic agent.

Antiviral Activity

Research has shown that uracil derivatives can exhibit significant antiviral properties. For example, compounds similar to this compound have demonstrated activity against viruses such as Herpes simplex and Varicella zoster. These findings suggest that modifications at the 5-position can enhance the efficacy of uracil derivatives in targeting viral infections .

Anticancer Properties

This compound and its analogues have been studied for their anticancer potential. A notable study reported that certain derivatives exhibited promising antiproliferative activity against various cancer cell lines, with GI50 values indicating effective inhibition of cell growth . Additionally, molecular docking studies revealed that these compounds could act as dual inhibitors against key cancer-related proteins like EGFR and BRAF V600E, further supporting their role in cancer therapy .

Antibacterial Effects

The antibacterial properties of uracil derivatives are also noteworthy. Research indicates that compounds modified at the 5-position can inhibit bacterial growth effectively. For instance, studies have shown that certain 5-substituted uracils can replace thymidine in bacterial DNA, leading to disruptions in DNA replication and function .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Bouhadir et al. (2016) | Anticancer Activity | Identified several uracil derivatives with significant antiproliferative effects against cancer cell lines. |

| Isobe et al. (2003) | Antiviral Properties | Reported antiviral activity against Herpes viruses for modified uracils including this compound analogues. |

| Tanase et al. (2015) | Antibacterial Activity | Demonstrated the ability of 5-substituted uracils to inhibit bacterial growth by incorporating into DNA. |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Ethylamino Group

5-(Ethylamino)-uracil exhibits reactivity at the ethylamino (-NHCH₂CH₃) moiety due to the nucleophilic nature of the amine.

-

Thiourea Formation : Analogous to 5-aminouracil reactions , this compound can react with isothiocyanates (R-NCS) under reflux in methanol, forming thiourea derivatives. For example:

This reaction proceeds via nucleophilic attack of the ethylamino group on the electrophilic carbon of the isothiocyanate, confirmed by

-NMR spectral data showing the disappearance of the NH signal .

Electrophilic Aromatic Substitution on the Uracil Ring

The uracil core undergoes regioselective electrophilic substitution, influenced by the electron-donating ethylamino group at C5.

-

Halogenation : In the presence of FeCl₃ or FeBr₃, halogenation occurs at the C6 position (para to the ethylamino group). This mirrors the reactivity observed in 5-ethynyluracil derivatives, where electrophiles target the electron-rich positions .

-

C–H Selenation : A silver-catalyzed three-component reaction with arylboronic acids and Se powder enables regioselective selenation at C5 (if the ethylamino group is displaced) or C6 (if directing effects dominate). Yields range from 56–91% under aerobic conditions .

Ring-Opening and Exchange Reactions

-

Amine Exchange : Uracils with EWGs (e.g., NO₂) undergo N1-portion exchange with primary amines via a ring-opening/closure mechanism . For this compound, this reaction is less likely unless deprotonation or oxidative conditions activate the ring.

Table 1: Comparative Reactivity of 5-Substituted Uracils

Condensation and Cycloaddition Reactions

The ethylamino group can participate in condensation with carbonyl compounds:

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in acidic conditions yields imine derivatives. This is analogous to the synthesis of thiazolidinone derivatives from thioureas .

Mechanistic Insights from Analogous Systems

-

Radical Pathways : Silver-catalyzed reactions involving arylboronic acids generate aryl radicals that couple with selenium or other nucleophiles . Similar mechanisms may apply for functionalizing this compound under oxidative conditions.

-

Intermediate Stability : Ring-opening intermediates (e.g., β-halovinyl sulfones ) highlight the potential for this compound to form transient species during substitution reactions.

Propiedades

IUPAC Name |

5-(ethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-7-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUUBHIVICKRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284664 | |

| Record name | 5-(ethylamino)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-10-2 | |

| Record name | NSC38190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(ethylamino)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.